

Synthesis of 1-Phenylcyclohexylamine hydrochloride detailed protocol

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Compound of Interest

Compound Name: *1-Phenylcyclohexylamine*
hydrochloride

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Synthesis Protocol for 1-Phenylcyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of **1-Phenylcyclohexylamine hydrochloride**. The following sections outline the chemical principles, necessary equipment, a step-by-step procedure, and data presentation.

Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ N·HCl	[1]
Molecular Weight	211.76 g/mol	[1]
Melting Point	247-248 °C	[2]
Boiling Point (free base)	273.1°C at 760 mmHg	[2]
Flash Point (free base)	121.6 °C	[2]
Appearance	White to off-white crystalline powder	[2]
Solubility	Soluble in water and ethanol	[2]
Storage	Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term	[3]

Experimental Protocol: Synthesis via Ritter Reaction

This protocol details the synthesis of 1-Phenylcyclohexylamine (PCA) from 1-phenylcyclohexene via a Ritter reaction, followed by conversion to its hydrochloride salt. This method is noted for its relative ease and use of commercially available starting materials.[4]

Materials and Equipment

- Reagents: 1-phenylcyclohexene, Sodium cyanide (NaCN), Sulfuric acid (H₂SO₄), Di-n-butyl ether, Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Isopropanol, Methanol.
- Equipment: Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, pH meter/paper, recrystallization apparatus.

Procedure

Part 1: Synthesis of N-formyl-1-phenylcyclohexylamine

- To a mixture of 15.8 g (0.1 mole) of 1-phenylcyclohexene and 12.2 g (0.25 mole) of sodium cyanide in 50 mL of di-n-butyl ether, add 30 mL of sulfuric acid dropwise over 1 hour with stirring.[4]
- After the addition is complete, continue stirring for an additional hour.[4]
- Pour the reaction mixture into water and extract with diethyl ether.[4]
- Remove the solvents under reduced pressure (in vacuo) to yield the crude N-formyl intermediate.[4]

Part 2: Hydrolysis to 1-Phenylcyclohexylamine (PCA)

- Add 30 mL of hydrochloric acid to the residue from the previous step.[4]
- Reflux the mixture for 3 hours.[4]
- After cooling, separate the aqueous layer.[4]
- Basify the aqueous layer with sodium hydroxide (NaOH) and extract with diethyl ether.[4]

Part 3: Formation of **1-Phenylcyclohexylamine Hydrochloride**

- Prepare the hydrochloride salt by adding dry HCl in isopropanol to the ether extract from the previous step.[4]
- Evaporate the solvent.[4]
- Add 20 mL of acetone to the residue.[4]
- Recrystallize the product twice from a methanol/ether mixture to obtain needle-like crystals.
[4] The reported melting point is 247-248 °C.[2][4]

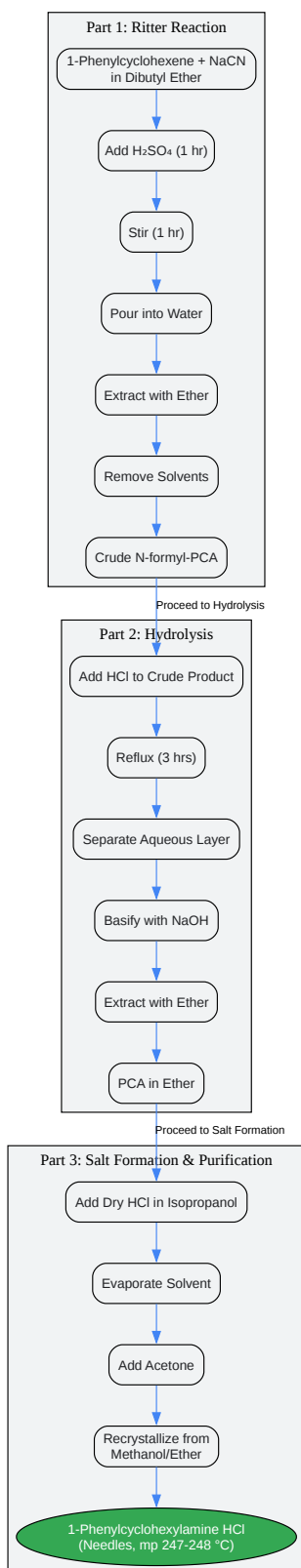
Alternative Synthesis: From Cyclohexanone and Aniline

A traditional method involves the condensation of cyclohexanone with aniline to form a Schiff base, which is then reacted with an organometallic reagent.[3]

Procedure Outline

- **Schiff Base Formation:** A solution of cyclohexanone, aniline, and an acid catalyst (e.g., p-toluenesulfonic acid monohydrate) in a suitable solvent like toluene is refluxed to form the imine (Schiff base).^{[3][5]}
- **Reaction with Organometallic Reagent:** The Schiff base is then reacted with a phenyl organometallic reagent, such as phenylmagnesium bromide or phenyllithium, in an anhydrous ether solvent.^{[6][7]}
- **Hydrolysis:** The reaction mixture is hydrolyzed to yield the 1-phenylcyclohexylamine free base.^[5]
- **Salt Formation:** The free base is dissolved in a solvent like ether or isopropanol and treated with hydrogen chloride (e.g., as a solution in isopropanol) to precipitate the hydrochloride salt.^{[5][6]}

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of 1-Phenylcyclohexylamine HCl via the Ritter Reaction.

Safety and Handling

- Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which releases deadly hydrogen cyanide gas.[4]
- Strong acids like sulfuric acid and hydrochloric acid are corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
- Organic solvents like diethyl ether and di-n-butyl ether are flammable. Work away from ignition sources.
- 1-Phenylcyclohexylamine is a DEA Schedule II controlled substance precursor in the United States.[8] All synthesis and handling must comply with local and federal regulations.

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